molecular formula C18H17BrFN5OS2 B2377502 N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 1189959-32-7

N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2377502
CAS No.: 1189959-32-7
M. Wt: 482.39
InChI Key: NGRYCHVTSSTCJI-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with a piperidin-1-yl substituent at position 2. The thioacetamide linkage at position 7 connects the core to a 4-bromo-2-fluorophenyl group. The bromo and fluoro substituents on the aryl ring likely enhance lipophilicity and influence electronic properties, which may optimize target engagement compared to non-halogenated analogs.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-7-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN5OS2/c19-11-4-5-13(12(20)8-11)23-14(26)9-27-17-15-16(21-10-22-17)24-18(28-15)25-6-2-1-3-7-25/h4-5,8,10H,1-3,6-7,9H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGRYCHVTSSTCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NC=N3)SCC(=O)NC4=C(C=C(C=C4)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A brominated phenyl group
  • A fluorinated phenyl group
  • A piperidinyl-thiazolo-pyrimidine moiety linked through a thioacetamide functional group.

Its molecular formula is approximated at C15H16BrFN5SC_{15}H_{16}BrFN_5S with a molecular weight of approximately 425.32 g/mol. The unique combination of halogenated aromatic structures and heterocyclic components suggests potential for diverse biological interactions.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit several biological activities, particularly in the following areas:

1. Anticancer Activity

  • Similar compounds have shown promising anticancer properties, and while specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various cancer cell lines.
  • For instance, thiazole derivatives often exhibit cytotoxic effects against human cancer cells, suggesting potential for this compound to act similarly.

2. Antimicrobial Properties

  • Compounds with thioacetamide functionalities have been investigated for their antimicrobial activities. For example, related thiazole derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
  • Research indicates that compounds with similar structural features can inhibit bacterial growth, suggesting that this compound may also possess antimicrobial properties.

The precise mechanism of action for this compound remains largely unexplored. However, based on the behavior of related compounds:

  • It may interact with specific molecular targets such as enzymes or receptors.
  • The compound could inhibit enzyme activity by binding to active sites or modulating receptor functions through competitive inhibition.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for predicting the biological activity of this compound:

Compound Name Structural Features Biological Activity
N-(4-bromo-2-chlorophenyl)-2-thioacetamideContains bromine and chlorine substituentsAntimicrobial activity
N-(4-methylphenyl)-2-thioacetamideMethyl instead of bromineLower activity against cancer
N-(5-fluoropyrimidin-2-yl)-thioacetamidePyrimidine ring without piperidineAnticancer properties

The presence of both bromine and fluorine in the structure may enhance its biological activity compared to simpler analogs due to increased lipophilicity and potential for better receptor interactions.

Case Studies and Research Findings

While direct studies on this specific compound are sparse, insights can be drawn from related research:

  • A study on thiazole derivatives indicated significant cytotoxicity against MCF-7 breast cancer cells, suggesting similar potential for this compound.
  • Research on heterocyclic thioacetamides has revealed their ability to inhibit microbial growth effectively, with some compounds displaying MIC values comparable to standard antibiotics.

Scientific Research Applications

Medicinal Chemistry

N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is primarily studied for its potential therapeutic effects :

Biological Research

Research into the biological mechanisms of action is essential for understanding the therapeutic potential of this compound:

  • Enzyme Inhibition Studies : Investigations into how this compound may inhibit specific enzymes involved in disease processes could reveal its utility as a drug candidate. The piperidine moiety is known for enhancing binding affinity to target proteins, which could be explored further.
  • Receptor Modulation : Given its structural features, there is potential for this compound to act as a modulator of various receptors involved in neurotransmission or inflammation pathways, which warrants further pharmacological studies .

Case Studies and Research Findings

While direct case studies specifically addressing this compound are scarce, related research provides insights into its potential applications:

  • Antimicrobial Evaluation : Studies on similar thioacetamides have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable efficacy .
  • Pharmacological Research : A comprehensive review highlighted various derivatives of thiazolo-pyrimidines exhibiting notable anti-inflammatory effects, indicating that this compound could also possess similar pharmacological properties worth investigating further .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the target compound, we compare it with structurally related analogs from the provided evidence. Key differences in core structures, substituents, and physicochemical properties are highlighted below.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Melting Point (°C) Purity/Yield
Target Compound : N-(4-bromo-2-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide Thiazolo[4,5-d]pyrimidine - 2-(Piperidin-1-yl)
- 7-(Thioacetamide)
- 4-Bromo-2-fluorophenyl
~529.4 (calculated) Not reported Not reported
F813-0944 () Thiazolo[4,5-d]pyrimidine - 2-(Piperidin-1-yl)
- 7-(Thioacetamide)
- 2,4-Dimethylphenyl
437.55 Not reported Not reported
Compound 26 (): N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Triazino[5,6-b]indole - 3-(Thioacetamide)
- 4-Bromophenyl
~439.3 (calculated) Not reported 95% yield
Compound 9d (): 2-((3-(4-(piperidin-1-ylmethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole Triazolo[4,5-d]pyrimidine - Piperidin-1-ylmethyl-benzyl
- Benzo[d]oxazol-2-ylthio
~504.6 (calculated) 130–133 23.5% yield
N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide () Pyrazolo[1,5-a]pyrimidine - 7-Acetamide
- 2-Bromo-4-methylphenyl
~426.3 (calculated) Not reported Not reported

Key Observations

Core Structure Variations: The target compound’s thiazolo[4,5-d]pyrimidine core distinguishes it from analogs with triazinoindole (), triazolopyrimidine (), or pyrazolopyrimidine () scaffolds.

Substituent Effects :

  • Halogenation : The 4-bromo-2-fluorophenyl group in the target compound introduces steric bulk and lipophilicity compared to the 2,4-dimethylphenyl group in F813-0944 (). Bromine’s electron-withdrawing effect may enhance binding affinity in halogen-bonding interactions, while fluorine improves metabolic stability .
  • Piperidine Positioning : The piperidin-1-yl group at position 2 (target compound) vs. a piperidin-1-ylmethyl-benzyl group in 9d () alters spatial orientation. The latter’s flexible benzyl linker may reduce selectivity compared to the rigid thiazolo-pyrimidine core .

Synthetic Feasibility: Compounds with triazinoindole cores () were synthesized with ≥95% purity via acid-amine coupling, similar to the likely route for the target compound. However, the bromo-fluorophenyl substituent may require specialized coupling conditions to avoid dehalogenation .

The absence of melting point data limits comparisons, but analogs like 9d (130–133°C) suggest moderate crystallinity for derivatives with rigid cores .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

Optimizing synthesis requires meticulous control of reaction conditions. Key steps include:

  • Temperature and solvent selection : Polar aprotic solvents (e.g., dimethylformamide) and temperatures between 60–100°C enhance nucleophilic substitution at the thiazolo[4,5-d]pyrimidine core .
  • Catalyst use : Triethylamine or similar bases facilitate thioacetamide coupling reactions .
  • Yield monitoring : Employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progress and purity .

Q. How can researchers confirm the purity and identity of the synthesized compound?

  • Chromatography : TLC (silica gel plates, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection) ensures purity .
  • Spectroscopic validation :
    • NMR : 1^1H and 13^{13}C NMR confirm substituent positions (e.g., bromo-fluorophenyl and piperidinyl groups) .
    • Mass spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion) .

Q. What structural features influence this compound’s electronic properties and reactivity?

  • Core structure : The thiazolo[4,5-d]pyrimidine scaffold has electron-deficient regions, enhancing electrophilic substitution at the sulfur atom .
  • Substituents : The 4-bromo-2-fluorophenyl group increases steric hindrance, while the piperidinyl moiety introduces basicity, affecting solubility and intermolecular interactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic or crystallographic data be resolved?

  • Multi-technique cross-validation : Combine X-ray crystallography (e.g., SHELX-refined structures) with NMR and IR to resolve ambiguities in bond lengths or substituent orientation .
  • Computational modeling : Density functional theory (DFT) calculations predict vibrational frequencies or NMR chemical shifts for comparison with experimental data .

Q. What computational methods are suitable for studying this compound’s biological interactions?

  • Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding modes to targets (e.g., kinases or receptors). Focus on the thioacetamide and piperidinyl groups as key pharmacophores .
  • MD simulations : Assess binding stability over time (e.g., 100-ns trajectories) using GROMACS or AMBER . Validate with in vitro assays (e.g., enzyme inhibition) .

Q. How can researchers elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use pull-down assays with biotinylated analogs or affinity chromatography to isolate interacting proteins .
  • Pathway analysis : Transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells identifies dysregulated pathways (e.g., apoptosis or kinase signaling) .

Q. What strategies differentiate this compound from structural analogs in pharmacological studies?

  • SAR studies : Compare bioactivity of derivatives with modified substituents (e.g., replacing bromo with chloro or varying the heterocycle). Tabulate IC50_{50} values against targets (example below):
DerivativeCore ModificationIC50_{50} (nM)Target
Parent compoundThiazolo[4,5-d]pyrimidine12.5Kinase X
Analog APyrrolo[3,2-d]pyrimidine45.8Kinase X
Analog BThiomorpholine substituent8.3Kinase Y

Q. How can low yields in multi-step syntheses be troubleshooted?

  • Intermediate characterization : Isolate and validate intermediates (e.g., thiazolo[4,5-d]pyrimidine precursor) via 1^1H NMR to identify bottlenecks .
  • Solvent optimization : Switch to anhydrous dichloromethane or tetrahydrofuran for moisture-sensitive steps .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki couplings involving the bromophenyl group .

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